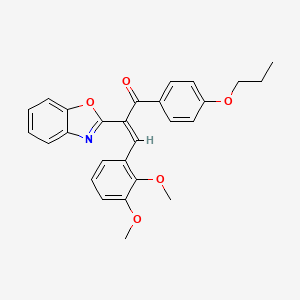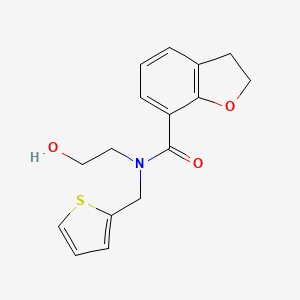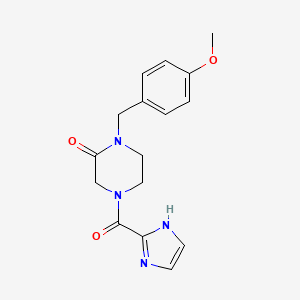![molecular formula C15H21NO2 B5351127 8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5351127.png)
8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in the 1960s, and its chemical structure is similar to that of MDMA (ecstasy). MBDB has been studied for its potential therapeutic applications, as well as its effects on the central nervous system.
作用機序
8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor, which prevents the breakdown of these neurotransmitters. The combination of these two mechanisms of action is thought to contribute to the drug's psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause euphoria, increased sociability, and heightened sensory perception. However, it can also cause negative side effects such as anxiety, paranoia, and hallucinations.
実験室実験の利点と制限
8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has a number of advantages for use in lab experiments, including its ability to increase serotonin and dopamine levels in the brain, as well as its neuroprotective effects. However, its psychoactive effects can make it difficult to use in certain types of experiments, and its potential for abuse and addiction also limits its usefulness in some contexts.
将来の方向性
There are a number of potential future directions for research on 8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, including further studies on its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. There is also potential for research on the development of new drugs that are based on the chemical structure of this compound, as well as studies on its potential use in the treatment of other neurological conditions such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on the central nervous system.
合成法
8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can be synthesized through a multi-step process involving the reaction of 3-methylbenzyl chloride with 1,4-dioxane followed by the addition of ammonia and sodium cyanoborohydride. The resulting product is then purified through a series of chromatographic techniques.
科学的研究の応用
8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to increase serotonin and dopamine levels in the brain, which are neurotransmitters that play a role in regulating mood and emotions. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
8-[(3-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-13-3-2-4-14(11-13)12-16-7-5-15(6-8-16)17-9-10-18-15/h2-4,11H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPRIBAWBLYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5351079.png)

![4-[2-(8-hydroxy-2-quinolinyl)vinyl]-2-methoxyphenyl acetate](/img/structure/B5351086.png)

![1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5351103.png)
![5-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzylidene}-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5351111.png)


![1-[(3-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5351126.png)
![4-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5351131.png)
![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5351136.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351165.png)